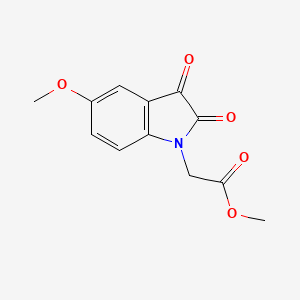![molecular formula C18H17ClN4O2S B8442980 N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide](/img/structure/B8442980.png)
N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide
Vue d'ensemble
Description
N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide is a compound known for its role as a selective inhibitor of aldosterone synthase (CYP11B2).
Méthodes De Préparation
The synthesis of N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide involves several key steps. The synthetic route typically starts with the preparation of the indole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the ethanesulfonamide group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the indole or pyridine rings.
Reduction: Reduction reactions can be employed to alter the cyano group or other reducible functionalities.
Applications De Recherche Scientifique
N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide has several scientific research applications:
Chemistry: It is used as a model compound for studying selective enzyme inhibition and reaction mechanisms.
Biology: The compound is utilized in research on aldosterone regulation and its effects on cellular processes.
Medicine: It has potential therapeutic applications in treating conditions like hypertension and Cushing’s disease by selectively inhibiting aldosterone synthase.
Mécanisme D'action
The mechanism of action of N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide involves the selective inhibition of aldosterone synthase (CYP11B2). By binding to the active site of the enzyme, the compound prevents the conversion of deoxycorticosterone to aldosterone, thereby reducing aldosterone levels. This selective inhibition spares cortisol production, making it a promising candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide is unique due to its high selectivity for aldosterone synthase over other enzymes like CYP11B1. Similar compounds include:
LCI699: Another aldosterone synthase inhibitor, but with lower selectivity, affecting cortisol levels.
Pyrimidine-based inhibitors: These compounds also target aldosterone synthase but differ in their chemical structure and selectivity profiles.
Propriétés
Formule moléculaire |
C18H17ClN4O2S |
|---|---|
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide |
InChI |
InChI=1S/C18H17ClN4O2S/c1-3-26(24,25)22-10-12-6-13(11-21-9-12)18-16(8-20)15-5-4-14(19)7-17(15)23(18)2/h4-7,9,11,22H,3,10H2,1-2H3 |
Clé InChI |
UNQXIRZDOXDTMH-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NCC1=CC(=CN=C1)C2=C(C3=C(N2C)C=C(C=C3)Cl)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
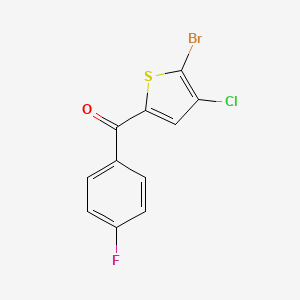
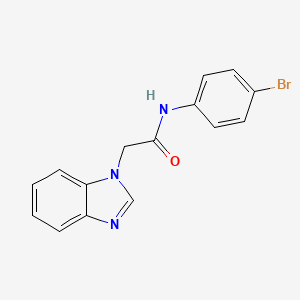
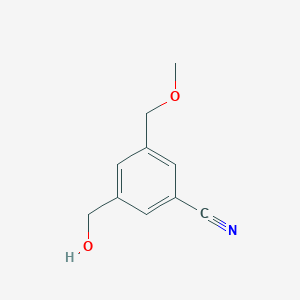
![(Rac)-2-(7-oxa-bicyclo [2.2.1]hept-1-yl)-propionic acid](/img/structure/B8442922.png)

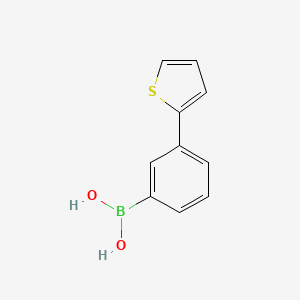
![1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-uracil](/img/structure/B8442945.png)
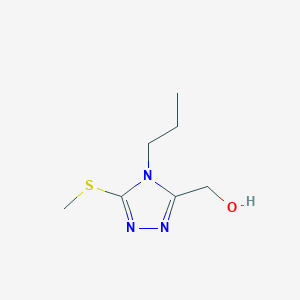
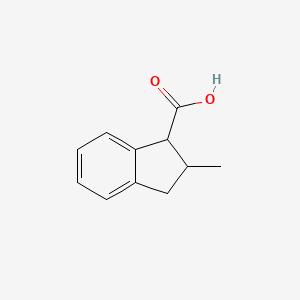
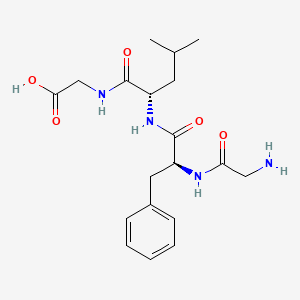
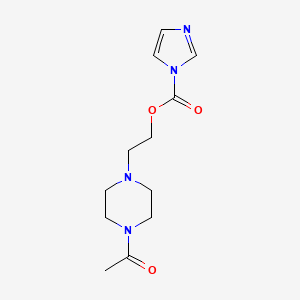
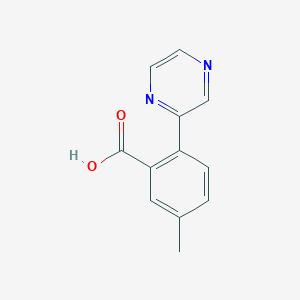
![3-[(Trimethylsilyl)ethynyl]quinuclidin-3-ol](/img/structure/B8442983.png)
